molecular formula C13H19ClO3S B13520100 2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride

2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride

Cat. No.: B13520100
M. Wt: 290.81 g/mol
InChI Key: KUOTWXTUYYEFEL-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a benzyloxy-methyl substituted butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-((Benzyloxy)methyl)-3-methylbutane-1-ol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-((Benzyloxy)methyl)-3-methylbutane-1-ol+SOCl22-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride+HCl+SO2\text{2-((Benzyloxy)methyl)-3-methylbutane-1-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 2-((Benzyloxy)methyl)-3-methylbutane-1-ol+SOCl2​→2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide gas.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidative cleavage of the benzyloxy group can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonyl Hydrides: Formed from reduction reactions.

Scientific Research Applications

2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is utilized in various scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of sulfonamide-based drugs.

    Material Science: Utilized in the modification of polymers to introduce sulfonyl functional groups.

    Biological Studies: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. This reactivity is exploited in various chemical transformations where the sulfonyl chloride group acts as a leaving group, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Similar in reactivity but lacks the benzyloxy-methyl substitution.

    Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with a single methyl group.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group instead of the benzyloxy-methyl group.

Uniqueness

2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to the presence of both a benzyloxy group and a sulfonyl chloride group, which provides a combination of reactivity and structural complexity that is not found in simpler sulfonyl chlorides. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C13H19ClO3S

Molecular Weight

290.81 g/mol

IUPAC Name

3-methyl-2-(phenylmethoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C13H19ClO3S/c1-11(2)13(10-18(14,15)16)9-17-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3

InChI Key

KUOTWXTUYYEFEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COCC1=CC=CC=C1)CS(=O)(=O)Cl

Origin of Product

United States

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